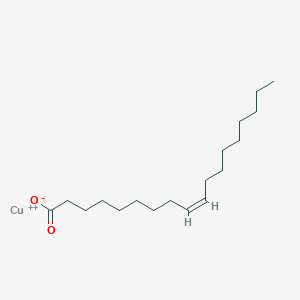

Oleic acid, copper salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10402-16-1 |

|---|---|

Molecular Formula |

C18H33CuO2 |

Molecular Weight |

345.0 g/mol |

IUPAC Name |

copper(1+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

InChI Key |

NFRRPHPZDNJENC-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |

Other CAS No. |

1120-44-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Oleic Acid, Copper Salt

Molecular and Coordination Structure Elucidation

The elucidation of the molecular and coordination structure of copper(II) oleate (B1233923) involves a suite of spectroscopic methods that probe the electronic and vibrational states of the molecule, as well as the local atomic environment of the copper ion.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the coordination of the carboxylate group of the oleate ligand to the copper(II) ion. The formation of the copper salt is confirmed by the disappearance of the characteristic C=O stretching vibration of the free carboxylic acid (typically around 1709 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). nih.govanalis.com.my

The positions of these bands provide information about the coordination mode of the carboxylate ligand. For copper(II) oleate, the asymmetric and symmetric stretching vibrations of the carboxylate groups typically appear around 1590 cm⁻¹ and 1432 cm⁻¹, respectively. nih.gov The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode. A Δν value in the range of 185 cm⁻¹ to 215 cm⁻¹ suggests a bridging bidentate coordination mode for the carboxylate moiety, which is common in dinuclear copper(II) carboxylate complexes. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1590 | Coordinated carboxylate group |

| Symmetric COO⁻ Stretch (νₛ) | ~1432 | Coordinated carboxylate group |

| C-H Asymmetric Stretch | ~2925 | Methylene (B1212753) and methyl groups |

| C-H Symmetric Stretch | ~2854 | Methylene and methyl groups |

This table presents typical FTIR peak assignments for copper(II) oleate.

Raman spectroscopy complements FTIR by providing information on the carbon chain of the oleate ligand. The C-C stretching region (1040–1120 cm⁻¹) can be used to confirm the long-chain nature of the carboxylate. ias.ac.in

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements in copper(II) oleate. The XPS survey spectrum of copper(II) oleate shows peaks corresponding to copper (Cu), oxygen (O), and carbon (C). analis.com.my

High-resolution XPS spectra of the Cu 2p region are used to determine the oxidation state of copper. The Cu 2p spectrum exhibits two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, due to spin-orbit coupling. For Cu(II) compounds, these peaks are accompanied by strong "shake-up" satellite peaks at higher binding energies, which are characteristic of the d⁹ electronic configuration of Cu(II). The absence of these satellites would suggest the presence of Cu(I) or Cu(0). researchgate.net

The C 1s high-resolution spectrum can be deconvoluted to identify the different carbon environments within the oleate ligand. Typically, three peaks can be resolved, corresponding to the carbon in the alkyl chain (C-C, C-H), the carbon singly bonded to oxygen in the carboxylate group (C-O), and the carbonyl carbon (O-C=O). analis.com.my

| Element | Orbital | Binding Energy (eV) | Inferred Information |

| Copper | Cu 2p₃/₂ | ~934 | Cu(II) oxidation state |

| Copper | Cu 2p₁/₂ | ~954 | Cu(II) oxidation state |

| Copper | Satellite | ~940-945 | Confirmation of Cu(II) |

| Carbon | C 1s | ~284.5 | Alkyl chain (C-H) |

| Carbon | C 1s | ~285.5 | Carbon singly bonded to oxygen (C-C) |

| Carbon | C 1s | ~288.2 | Carbonyl carbon (-C=O) |

| Oxygen | O 1s | ~531 | Carboxylate oxygen |

This table provides representative XPS binding energies for copper(II) oleate. analis.com.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, in the case of copper(II) oleate, the paramagnetic nature of the Cu(II) ion presents significant challenges for direct NMR analysis of the complex. The unpaired electron on the Cu(II) center causes significant broadening and shifting of the NMR signals of the nearby oleate ligand protons, often rendering the spectrum uninterpretable. researchgate.net

Therefore, ¹H and ¹³C NMR spectroscopy are typically employed to confirm the integrity of the oleate ligand after it has been chemically detached from the copper center. This is an indirect method to ensure that the oleate ligand has not undergone any chemical transformations, such as oxidation or isomerization, during the synthesis or processing of the copper salt. The ¹H NMR spectrum of the recovered oleic acid would show the characteristic signals for the olefinic protons (~5.3 ppm), the α-methylene protons (~2.3 ppm), and the long alkyl chain protons (0.8-1.6 ppm). nih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides detailed information about the local atomic structure around a specific element, in this case, the copper atom in copper(II) oleate. By analyzing the fine structure in the X-ray absorption spectrum above the copper K-edge, one can determine the type, number, and distance of the neighboring atoms. ias.ac.in

For copper(II) carboxylates, EXAFS studies can reveal the coordination number and the Cu-O bond distances. In many copper(II) carboxylates, the copper ion is in a distorted octahedral or square pyramidal environment. acs.orgresearchgate.net The analysis of the EXAFS data for copper(II) oleate would be expected to show a primary coordination shell of oxygen atoms from the carboxylate groups. Typical Cu-O bond distances for the equatorial oxygen atoms are around 1.96 Å, while longer axial Cu-O distances of approximately 2.15 Å and 2.32 Å can also be present in a Jahn-Teller distorted octahedral geometry. acs.orgnih.gov The coordination number, typically around 4 to 6, can also be determined from the EXAFS analysis. ias.ac.in

| Parameter | Typical Value | Structural Information |

| Cu-O (equatorial) bond distance | ~1.96 Å | Distance to the nearest oxygen atoms |

| Cu-O (axial) bond distance | ~2.15 - 2.32 Å | Longer distances in a distorted geometry |

| Coordination Number | 4-6 | Number of nearest neighbor oxygen atoms |

This table summarizes the expected structural parameters for the local copper environment in copper(II) oleate as determined by EXAFS. acs.orgnih.gov

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology and microstructure of copper(II) oleate. SEM provides high-resolution images of the surface topography, revealing the shape and size of particles, as well as their aggregation state. For instance, SEM analysis of electrochemically synthesized copper(II) oleate has shown the formation of thread-like structures. analis.com.my

TEM offers higher resolution than SEM and can be used to visualize the internal structure and determine the dimensions of individual nanoparticles if the copper oleate is prepared in a nanoscale form. High-Resolution TEM (HRTEM) can even resolve the crystal lattice fringes, providing information about the crystallinity of the material. When copper oleate is used as a precursor for the synthesis of copper nanoparticles, TEM is crucial for characterizing the size and shape distribution of the resulting nanoparticles.

| Technique | Information Obtained | Typical Observations |

| SEM | Surface morphology, particle shape and size, aggregation | Thread-like structures, agglomerates |

| TEM | Nanoparticle dimensions, internal structure, size distribution | Individual particle size and shape |

| HRTEM | Crystallinity, lattice fringes | Crystalline domains within nanoparticles |

This table outlines the application of electron microscopy techniques for the analysis of copper(II) oleate.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. It provides three-dimensional topographical information by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface (such as van der Waals forces), are monitored by a laser system to construct a detailed surface map.

While specific AFM studies on oleic acid, copper salt are not extensively documented in the reviewed literature, the technique is widely applied to characterize the surfaces of related materials like copper films and self-assembled monolayers. For copper(II) oleate, AFM would be an invaluable tool for assessing the surface morphology of thin films or coatings. Key parameters that could be quantitatively determined include:

Surface Roughness: Parameters such as the average roughness (Ra) and root-mean-square (RMS) roughness (Rq) can be calculated from AFM images to quantify the smoothness of a copper oleate film.

Grain and Domain Size: For polycrystalline or phase-separated films, AFM can be used to measure the size, shape, and distribution of crystalline grains or domains on the surface.

Film Homogeneity and Defects: The technique can identify defects such as pinholes, cracks, or aggregates, providing crucial information about the quality and uniformity of the deposited material.

For instance, in applications where copper(II) oleate is used as a precursor for creating copper or copper oxide nanostructures, AFM could monitor the morphological changes during the conversion process, revealing how the initial film topography influences the final nanostructure. The table below outlines typical surface parameters that can be extracted from AFM analysis.

| Parameter | Symbol | Description | Typical Application for Copper Oleate |

|---|---|---|---|

| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. | Assessing the smoothness of a spin-coated precursor film. |

| Root Mean Square Roughness | Rq or RMS | The standard deviation of the height values within the given area. | Quantifying surface texture and comparing different deposition methods. |

| Maximum Peak to Valley Height | Rt | The vertical distance between the highest and lowest points within the scanned area. | Identifying the presence of large aggregates or surface defects. |

| Surface Skewness | Rsk | A measure of the asymmetry of the surface profile about the mean plane. | Characterizing the nature of the surface, such as the predominance of peaks or valleys. |

Crystalline Structure and Phase Analysis

The arrangement of atoms and molecules in copper(II) oleate dictates its macroscopic properties. A combination of diffraction techniques is necessary to probe both the long-range order of crystalline phases and the short-range order in any amorphous components.

X-ray Diffraction (XRD) for Crystalline Phases and Lattice Parameters

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining their structural properties. It operates on the principle of Bragg's law, where constructive interference of X-rays occurs when they are scattered by the periodic atomic planes of a crystal.

In a separate investigation, a mixture containing copper(II) oleate was oxidized at high temperatures (500°C and 800°C). researchgate.net XRD analysis of the solid residue identified reflexes associated with copper(II) oxide (CuO), indicating that under oxidative conditions, the oleate complex decomposes to form the metal oxide. researchgate.net

The table below summarizes the XRD findings for the decomposition product of a copper-oleate complex. energialternativa.info

| 2θ Angle (°) | Miller Indices (hkl) | Crystalline Phase | Crystal System | Reference |

|---|---|---|---|---|

| 43.3 | (111) | Copper (Cu) | Cubic (fcc) | energialternativa.info |

| 50.4 | (200) | Copper (Cu) | Cubic (fcc) | energialternativa.info |

| 74.1 | (220) | Copper (Cu) | Cubic (fcc) | energialternativa.info |

Pair Distribution Function (PDF) Analysis for Amorphous Structures

When a material lacks long-range crystalline order, traditional XRD analysis provides limited structural information, typically showing only broad, diffuse humps. Pair Distribution Function (PDF) analysis, derived from total scattering (X-ray or neutron) data, overcomes this limitation by providing detailed information about the local atomic structure, regardless of whether the material is crystalline or amorphous. The PDF, denoted as G(r), describes the probability of finding pairs of atoms separated by a specific distance, r.

No specific PDF studies on copper(II) oleate have been reported. However, this technique would be ideally suited to probe its structure, especially if it possesses significant amorphous character. A hypothetical PDF analysis of copper(II) oleate could reveal:

Local Coordination Environment: The precise bond lengths between the central copper ion and the oxygen atoms of the carboxylate groups could be determined from the positions of the first peaks in the G(r).

Interatomic Distances: The analysis would provide a histogram of all atom-atom distances, including Cu-O, Cu-C, O-C, and C-C correlations within the molecule and between adjacent molecules.

Short- and Medium-Range Order: PDF can reveal structural correlations over nanometer length scales, potentially elucidating the packing arrangement of the long oleate chains and the nature of the copper-carboxylate core structures, which in many copper(II) carboxylates form dinuclear "paddle-wheel" units.

This technique would be particularly powerful for studying structural changes during phase transitions or chemical reactions, providing a direct probe of the local atomic rearrangements.

Thermal Behavior and Decomposition Kinetics

Understanding how copper(II) oleate behaves upon heating is critical for its application as a precursor or in high-temperature processes. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on its stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) of Oleate Complexes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability, identify decomposition temperatures, and quantify the composition of materials.

The thermal decomposition of a copper-oleate complex has been investigated using TGA. energialternativa.info The analysis revealed a multi-step decomposition process. A significant weight loss is observed starting around 200°C, with the main decomposition event occurring at approximately 295°C. energialternativa.info This mass loss corresponds to the breakdown of the complex and the volatilization of the oleic acid ligands. Researchers have suggested that the decomposition may occur in stages, corresponding to the release of oleate molecules from different coordination environments (e.g., outer and inner layers of the complex). energialternativa.info By the end of the analysis at higher temperatures, the final residual mass corresponds to the metallic copper product.

The key stages of the thermal decomposition of a copper-oleate complex under an air atmosphere are summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Description | Reference |

|---|---|---|---|

| Initial Decomposition | ~150 - 250 | First weight loss step, potentially corresponding to the release of more weakly bound or outer-layer oleate molecules. | energialternativa.info |

| Main Decomposition | ~250 - 350 | Second and primary weight loss step, with a maximum decomposition rate around 295°C, attributed to the release of the inner oleate layer and breakdown of the core complex. | energialternativa.info |

| Final Product Formation | > 350 | Mass stabilizes, leaving a residue of the final decomposition product (e.g., copper or copper oxide, depending on the atmosphere). | energialternativa.info |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. intertek.commdpi.com It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions, providing data on transition temperatures and enthalpy changes (ΔH).

While specific DSC data for copper(II) oleate is not available in the reviewed literature, the thermal behavior of analogous metal soaps, such as alkali metal oleates and stearates, provides a strong indication of its expected properties. researchgate.netresearchgate.net These long-chain metal carboxylates typically exhibit complex thermotropic behavior, often displaying multiple endothermic events before the final melting point. researchgate.netup.ac.za These transitions correspond to changes in the packing of the hydrocarbon chains, leading to the formation of intermediate ordered phases, often referred to as rotator or liquid crystalline phases.

For copper(II) oleate, a DSC thermogram would be expected to show:

One or more solid-solid phase transitions at temperatures below the melting point, associated with increased conformational disorder in the oleate chains.

A final, larger endothermic peak corresponding to the clearing point or melting transition, where the ordered lamellar structure is completely lost.

The table below presents an illustrative set of potential thermal transitions for a metal oleate, based on data for similar compounds like sodium oleate. researchgate.net

| Transition | Typical Temperature Range (°C) | Description | Enthalpy Change (ΔH) |

|---|---|---|---|

| Phase I → Phase II/III | 40 - 80 | Crystalline to rotator/liquid crystalline phase transition. Involves melting of the methyl-sided chains and an increase in gauche conformers. | Endothermic |

| Phase III → Phase IV | 80 - 120 | Transition to a more disordered liquid crystalline phase, associated with the melting of the carboxylate-sided chains. | Endothermic |

| Melting/Clearing Point | > 120 | Transition from a liquid crystalline phase to an isotropic liquid. | Endothermic |

This analysis would provide critical energetic data for understanding the stability and processing of copper(II) oleate.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Oleic Acid, Copper Salt

Redox Chemistry of Copper-Oleate Systems

The copper ion in copper oleate (B1233923), typically in the +2 oxidation state, can readily participate in redox reactions. This allows it to be either oxidized to form various copper oxides or reduced to generate metallic copper, often in the form of nanoparticles.

Copper oleate can be oxidized to form copper oxide species, a reaction of significance in catalyst degradation and material synthesis. atamanchemicals.com The oxidation process typically involves the conversion of the copper(II) center to form either copper(I) oxide (Cu₂O) or copper(II) oxide (CuO), depending on the conditions. researchgate.netmdpi.com Common oxidizing agents such as oxygen and hydrogen peroxide can facilitate this transformation. atamanchemicals.com

One studied pathway involves the reaction of copper(II) acetate (B1210297) monohydrate with oleic acid to form copper oleate, which is then treated with a base like sodium hydroxide (B78521). This process yields copper hydroxide, which subsequently transforms into copper oxide species. rsc.org The temperature is a critical factor in determining the final oxide product; at temperatures below 200°C, Cu₂O is often the dominant product, while CuO formation is favored at higher temperatures. mdpi.com

Table 1: Oxidation of Copper-Oleate Systems

| Oxidizing Agent/Method | Key Conditions | Primary Products | Reference |

| Oxygen (Air) | Elevated temperatures (>150-200°C) | Copper(I) oxide (Cu₂O), Copper(II) oxide (CuO) | mdpi.com |

| Hydrogen Peroxide | Liquid solution | Copper(I) oxide (Cu₂O), Copper(II) oxide (CuO) | atamanchemicals.commdpi.com |

| Base Treatment (e.g., NaOH) | Reaction with copper oleate mixture | Copper hydroxide, subsequently copper oxide species | rsc.org |

Copper oleate is widely used as a precursor for the synthesis of metallic copper nanoparticles due to its solubility in organic solvents and its role in providing a capping layer. nih.gov The reduction of the copper(II) ion to zerovalent copper (Cu⁰) can be achieved through thermal decomposition or with chemical reducing agents. atamanchemicals.com

Thermal decomposition is a common method where the copper oleate complex is heated in a high-boiling-point solvent. nih.gov Studies have shown that heating copper oleate to temperatures around 290-295°C leads to its decomposition and the formation of monodispersed copper nanoparticles. worldscientific.comtandfonline.com In this process, the oleate ligand decomposes and simultaneously acts as a capping agent, coating the surface of the newly formed nanoparticles to prevent oxidation and aggregation. worldscientific.comoup.com

Chemical reduction involves the use of various reducing agents. Reagents like sodium borohydride (B1222165), hydrazine (B178648), and sodium formaldehyde (B43269) sulfoxylate (B1233899) have been successfully employed to reduce copper oleate to metallic copper nanoparticles. atamanchemicals.comresearchgate.net Another approach uses a two-step reduction where Cu²⁺ ions are first extracted into oleic acid and then reduced, often using agents like ascorbic acid. oup.comresearchgate.net The oleic acid here serves as both a phase-transfer agent and a protective surfactant for the nanoparticles. oup.comresearchgate.netoup.com

Table 2: Synthesis of Copper Nanoparticles from Copper Oleate

| Reduction Method | Reagents/Conditions | Particle Characteristics | Reference |

| Thermal Decomposition | Heating at ~290-295°C in a high-boiling solvent (e.g., 1-octadecene) | Monodispersed, spherical nanoparticles (e.g., 8.9-16.2 nm) | nih.govworldscientific.comtandfonline.com |

| Chemical Reduction | Sodium formaldehyde sulfoxylate (SFS) in aqueous medium | Phase-pure nanoparticles (~20 nm) | researchgate.net |

| Chemical Reduction | Ascorbic acid, Glucose | Well-dispersed, anti-oxidative nanoparticles (~30-50 nm) | oup.comresearchgate.net |

| Chemical Reduction | Sodium borohydride, Hydrazine | Metallic copper nanoparticles | atamanchemicals.com |

Ligand Exchange and Complexation Dynamics

The oleate ligand in copper oleate is bound to the copper center through its carboxylate group. This bond is not inert, and the oleate ligand can be substituted by other molecules, or the complex can interact with various biological and environmental species.

The oleate ligand in the copper oleate complex can be replaced by other ligands through substitution or ligand exchange reactions. atamanchemicals.com This is a common feature in the chemistry of copper(II) complexes. For instance, in aqueous solutions, the water ligands of the hexaaquacopper(II) ion can be substituted by ligands such as ammonia (B1221849) or chloride ions, resulting in a change in the complex's color and geometry. libretexts.orgsavemyexams.comchemguide.co.uk Similarly, the oleate ligand can be displaced. This principle is applied in materials science, where the oleate capping on nanoparticles (synthesized from copper oleate) can be exchanged with other ligands, such as PEG-phosphate, to modify the nanoparticle's properties, for example, to improve biocompatibility. researchgate.net

Copper complexes are known to interact with a variety of biomolecules, including proteins and nucleic acids. nih.gov The copper(II) ion can bind to amino acid residues in proteins, such as L-methionine and L-cysteine, and to components of DNA like guanosine-5'-monophosphate. nih.gov These interactions can lead to the degradation or altered function of the biomolecules, often through the generation of reactive oxygen species (ROS) in a Fenton-type reaction. nih.gov While specific studies on copper oleate are limited, it is plausible that copper ions released from the complex can engage in such interactions. atamanchemicals.com

In the environment, the fate of copper oleate is influenced by complexation. When released into aquatic systems, copper ions can form complexes with naturally occurring species. In natural waters, dissolved copper(II) primarily exists as carbonate and hydroxide complexes rather than as free hydrated ions. chemicalbook.com Copper also has a strong affinity for sediment and suspended particles, which act as a major sink. chemicalbook.comscirp.org The organic oleate portion of the molecule is subject to abiotic and biotic degradation processes. regulations.gov

Degradation and Stability Mechanisms

Copper oleate is considered to have good thermal and chemical stability under standard conditions. atamanchemicals.com However, it is susceptible to degradation under specific environmental or chemical influences. The stability of related copper-based materials, such as nanoparticles capped with oleic acid, is a critical area of research.

The oleic acid ligand plays a crucial role in stabilizing metallic copper nanoparticles derived from copper oleate reduction, forming a protective organic film that prevents oxidation. oup.comoup.com However, this protection is not absolute. The stability of copper-based catalysts can be compromised during electrochemical processes, and understanding the degradation mechanisms is essential for practical applications. nih.govsemanticscholar.org For instance, in painted copper systems, the ingress of water and ions through the paint film can lead to electrochemical reactions at the metal surface, forming copper carboxylates and causing corrosion and delamination. researchgate.net In aquatic environments, copper itself does not degrade but cycles between different forms. Its bioavailability and potential for impact are governed by its partitioning into sediment and its speciation into various complexes. regulations.govinternationalcopper.org

Thermal Decomposition Mechanisms and Product Evolution

The thermal decomposition of oleic acid, copper salt (copper(II) oleate) is a critical process, primarily utilized in the synthesis of copper and copper oxide nanoparticles. The reaction pathway involves the breakdown of the copper oleate complex at elevated temperatures, leading to the formation of metallic or oxide nanoparticles, with the nature of the final product being highly dependent on the reaction atmosphere and temperature.

Under inert atmospheres, the decomposition of copper oleate, typically occurring at temperatures between 250°C and 300°C, yields metallic copper (Cu) nanoparticles. The process is initiated by the thermal cleavage of the bond between the copper ion and the carboxylate group of the oleate ligands. This leads to the reduction of Cu(II) to Cu(0) and the decomposition of the organic oleate chains. The oleate ligands or their decomposition fragments can also act as capping agents, stabilizing the newly formed nanoparticles and preventing their agglomeration.

In the presence of an oxidizing atmosphere, the decomposition pathway is altered, resulting in the formation of copper oxides. Depending on the specific conditions, either cuprite (B1143424) (Cu₂O) or tenorite (CuO) nanoparticles can be produced. The oleate ligands still decompose, but the copper core is oxidized by the surrounding environment.

The decomposition of the oleate moiety itself generates a range of organic byproducts. Studies involving the thermal decomposition of similar metal carboxylates, such as cerium oleate, suggest that the organic chains break down to release various products. While detailed mass spectrometry data for copper oleate decomposition is not extensively published in the available literature, the process is known to produce both liquid and gaseous fuels, indicating the formation of a complex mixture of hydrocarbons and oxygenated species. The thermal decomposition of the asphaltene fraction in the presence of copper oleate has been shown to catalyze the production of gases and aromatic compounds.

The table below summarizes the evolution of products during the thermal decomposition of copper oleate under different experimental conditions.

| Parameter | Condition | Primary Solid Product | Other Products |

| Atmosphere | Inert (e.g., Argon) | Metallic Copper (Cu) Nanoparticles | Gaseous and liquid hydrocarbons |

| Atmosphere | Oxidative (e.g., Air) | Copper(I) Oxide (Cu₂O) or Copper(II) Oxide (CuO) Nanoparticles | Gaseous and liquid hydrocarbons, Carbon Oxides |

| Temperature | 250-300°C | Metallic Copper (Cu) Nanoparticles (under inert atmosphere) | Not specified |

| Temperature | 290°C | Uniform Copper Nanoparticles (16.2 ± 2.9 nm diameter) | Not specified |

Environmental Stability and Degradation Pathways of this compound

Information regarding the specific environmental stability and degradation pathways of this compound is limited in publicly available scientific literature. However, the environmental fate of the compound can be inferred by considering the behavior of its constituent components: the copper cation and the oleate anion, as well as the general properties of metal soaps.

Hydrolysis: As a salt of a weak acid (oleic acid) and a metal cation, copper oleate is expected to undergo hydrolysis in aqueous environments. The stability of the compound is pH-dependent. In acidic conditions, the carboxylate group can be protonated, leading to the dissociation of the salt and the release of free oleic acid and cupric ions (Cu²⁺). In neutral or alkaline aqueous systems, copper oleate has low water solubility.

Biodegradation: The ultimate biodegradability of copper oleate will be determined by the breakdown of the oleate component. Oleic acid is a long-chain fatty acid that is readily biodegradable by a wide variety of microorganisms in soil and aquatic environments under both aerobic and anaerobic conditions. The degradation proceeds via the β-oxidation pathway, where the fatty acid chain is progressively shortened. The presence of copper, a known antimicrobial agent, could potentially inhibit microbial activity, thereby slowing the rate of biodegradation of the oleate. The toxicity of copper to microorganisms is a complex function of its concentration and speciation in the environment.

The environmental transformation of copper oleate is likely to follow several pathways, as outlined in the table below.

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Abiotic: Hydrolysis | Dissociation of the salt into its constituent ions in the presence of water. | pH, Temperature | Copper ions (Cu²⁺), Oleic acid |

| Biotic: Biodegradation | Microbial breakdown of the oleic acid component. | Microbial population, Oxygen availability, Copper concentration | Shorter-chain fatty acids, Carbon dioxide, Water |

It is important to note that the environmental impact will be influenced by the subsequent fate of the released copper ions and oleic acid. Copper is a persistent element that can bioaccumulate, while oleic acid is expected to be readily metabolized.

Advanced Applications of Oleic Acid, Copper Salt in Catalysis and Materials Science

Catalytic Applications

Oleic acid, copper salt, known chemically as copper(II) oleate (B1233923), is a versatile compound that plays a significant role in modern catalysis. atamanchemicals.com Its utility spans from being a stable and reliable precursor for the synthesis of highly active nanocatalysts to serving as a direct catalyst in various chemical transformations. The long oleate chains provide solubility in organic solvents and act as capping agents in nanoparticle synthesis, allowing for control over particle size and morphology, which are crucial for catalytic activity. atamanchemicals.comsemanticscholar.orgenergialternativa.info

This compound as Precursors for Nanocatalysts

Copper oleate is frequently employed as a precursor for the creation of copper-based nanoparticles due to its controlled decomposition at elevated temperatures. atamanchemicals.comnih.gov The thermal decomposition of the copper-oleate complex is a well-established method for producing monodisperse copper or copper oxide nanocrystals. energialternativa.infonih.gov This process typically involves heating the complex in a high-boiling point solvent, where the oleate ligand serves a dual role as a heat transfer medium and a stabilizing agent for the newly formed nanoparticles, preventing their aggregation. semanticscholar.orgenergialternativa.info The size and morphology of the resulting nanocatalysts can be tuned by adjusting reaction parameters such as temperature, precursor concentration, and the presence of other capping agents. rsc.org These nanoparticles, once synthesized, are utilized in a wide array of catalytic applications. atamanchemicals.com

Nanoparticles derived from copper oleate are highly effective as heterogeneous catalysts, which are favored in industrial applications due to their stability and ease of separation from the reaction mixture. uu.nl The high surface-area-to-volume ratio of these nanoparticles provides an abundance of active sites, enhancing catalytic efficiency. uu.nl Copper and copper oxide nanoparticles are particularly notable for their activity in various organic transformations. mdpi.commdpi.comresearchgate.net

Research has demonstrated the use of these catalysts in key industrial reactions:

Oxidation Reactions: Copper oxide nanoparticles are effective in the selective oxidation of organic compounds. For instance, they can catalyze the oxidation of styrene (B11656) to benzaldehyde, an important reaction in the fine chemical industry. mdpi.com

Hydrogenation Reactions: Metallic copper nanoparticles are an interesting and selective alternative to more expensive noble metal catalysts for the hydrogenation of organic molecules, such as the conversion of alkynes and alkadienes to alkenes. uu.nl

Coupling Reactions: Heterogeneous copper-based catalysts are widely used in various C-C and C-N coupling reactions, which are fundamental processes in organic synthesis. mdpi.comresearchgate.net

The table below summarizes findings from a study on the catalytic oxidation of acetone (B3395972) using a copper catalyst, illustrating a typical application of heterogeneous catalysis.

Catalytic Oxidation of Acetone

| Reactant | Catalyst | Primary Products | Key Observation |

|---|---|---|---|

| Acetone (Propanone) | Copper (heated foil) | Carbon Dioxide (CO2), Water (H2O) | The copper foil glows red-hot, indicating a sustained exothermic catalytic reaction. youtube.com |

In addition to traditional heterogeneous catalysis, materials derived from copper oleate are finding advanced applications in electrocatalysis and photocatalysis, fields crucial for renewable energy and environmental remediation. researchgate.net Copper oxides, such as cuprous oxide (Cu₂O) and cupric oxide (CuO), are semiconductors that can be synthesized from copper oleate precursors and possess properties suitable for these applications. researchgate.netrsc.org

Electrocatalysis: Cu₂O-based materials are widely investigated as electrocatalysts for the carbon dioxide reduction reaction (CO₂RR). rsc.org The goal is to convert CO₂ into valuable chemicals and fuels, such as carbon monoxide, formic acid, ethylene, and ethane. rsc.org The synergistic effect between Cu⁺ and Cu⁰ states on the catalyst surface, which can be formed during the electrocatalytic process from a Cu₂O precursor, is believed to enhance the adsorption of intermediates and improve the selectivity towards C₂+ products. rsc.org The size of the nanocrystals, which can be controlled by adjusting the molar ratio of oleic acid to the copper precursor during synthesis, plays a key role in their catalytic performance. rsc.org

Photocatalysis: Copper oxide nanoarchitectures derived from copper oleate demonstrate significant photocatalytic activity under both artificial and natural sunlight. rsc.org These materials can harness light energy to drive chemical reactions. orientjchem.org Key applications include:

Degradation of Pollutants: CuO/Cu₂O heterojunctions are effective in degrading organic dyes like methylene (B1212753) blue, with the junction promoting the separation of charge carriers and enhancing photocatalytic activity. orientjchem.orgmdpi.com

CO₂ Photoreduction: These catalysts can facilitate the conversion of CO₂ into fuels like methanol (B129727). rsc.org Research has shown that specific CuO nanoarchitectures can produce methanol from CO₂ in the absence of a photosensitizer. rsc.org

The table below presents research findings on the photocatalytic reduction of CO₂ to methanol using a CuO-based catalyst.

Photocatalytic CO₂ Reduction to Methanol

| Catalyst | Light Source | Reaction Time (h) | Methanol Formation Rate (μmol g⁻¹ h⁻¹) |

|---|---|---|---|

| CuO Hierarchical Structures (CuO-HS) | Artificial Sunlight | 3 | 17.67 (approx. 53 μmol g⁻¹ over 3h) rsc.org |

| CuO Hierarchical Structures (CuO-HS) | Natural Sunlight | 3 | 6 (approx. 18 μmol g⁻¹ over 3h) rsc.org |

Direct Catalysis by this compound Complexes

While often used as a precursor, the copper oleate complex itself can function directly as a catalyst, particularly in homogeneous or pseudo-homogeneous systems where its solubility in organic media is advantageous. atamanchemicals.com

Copper oleate has been identified as an effective oil-soluble catalyst for thermocatalytic processes in heavy oil refining. researchgate.net In these applications, the copper oleate is introduced into the heavy oil feedstock. Upon heating, it decomposes in situ to form highly dispersed copper oxide (CuO) nanoparticles. researchgate.net These nanoparticles then act as catalysts for the cracking of large hydrocarbon molecules and improve oxidation processes. researchgate.net This approach enhances the stability of combustion fronts and reduces the viscosity of the oil, making it easier to process. researchgate.net The use of copper oleate as a precursor in this manner improves heavy oil upgrading by reducing the activation energy required for oxidation reactions. atamanchemicals.com

Copper complexes, including those with carboxylate ligands like oleate, are effective catalysts for esterification and transesterification reactions, which are the core chemical processes for producing biodiesel. mdpi.comresearchgate.netnih.gov Biodiesel consists of fatty acid methyl esters (FAME) and is produced by reacting vegetable oils or animal fats (triglycerides) with an alcohol, typically methanol. researchgate.net

Copper(II)-based catalysts have shown high activity in these reactions. For example, a study using copper(II)-alginate beads as a heterogeneous catalyst for the esterification of oleic acid with methanol achieved a biodiesel conversion of 71.8% under mild conditions (70°C for 3 hours). nih.gov In another study, a copper-based supramolecular catalyst demonstrated a FAME efficiency of 88.63% in a transesterification reaction. mdpi.com These copper catalysts offer an alternative to traditional homogeneous catalysts, which can be corrosive and difficult to recycle. researchgate.net

The table below details the results from a study on biodiesel production using a copper-based catalyst.

Biodiesel Production via Transesterification

| Catalyst | Oil Source | Triglyceride (TG) Conversion (%) | FAME Efficiency (%) | Reaction Conditions |

|---|---|---|---|---|

| 5%Cu–1%Ru/BEA (calcined) | Rapeseed Oil | 85.7 | 58.4 | 220°C for 2 h mdpi.com |

| Cu-β-cyclodextrin | Not Specified | Not Reported | 88.63 | 120°C for 9 h mdpi.com |

| Cu(II) adsorbed in chitosan | Soybean Oil | Not Reported | 88.82 | 70°C for 3 h mdpi.com |

Selective Catalytic Hydrogenation of Unsaturated Fatty Acids

Copper-based catalysts are recognized for their high selectivity in the hydrogenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, to the more desirable monounsaturated oleic acid. This selectivity is a key advantage over other transition metal catalysts, like nickel, which tend to produce higher amounts of saturated fatty acids. The general mechanism for this selectivity with copper catalysts involves an initial conjugation of the methylene-interrupted double bonds in the polyunsaturated fatty acid, followed by the hydrogenation of the conjugated system. This process favors the formation of oleic acid and minimizes the production of stearic acid.

While various forms of copper, including copper chromite, copper oxide (CuO), and supported copper catalysts (e.g., Cu/SiO₂), have been studied for this application, the specific use of this compound as a direct catalyst is not extensively documented in publicly available research. It is plausible that this compound could serve as a catalyst precursor. For instance, it can be reduced to form copper nanoparticles, which are known to be catalytically active. One source indicates that copper oleate can be reduced by agents like sodium borohydride (B1222165) or hydrazine (B178648) to produce metallic copper nanoparticles. These nanoparticles could then act as the active catalyst in the hydrogenation reaction.

The high selectivity of copper catalysts in converting polyunsaturated fats to oleic acid is a significant area of research, particularly for improving the oxidative stability of vegetable oils for applications in biofuels and biolubricants. Should this compound be utilized in such a process, its role would likely be to deliver copper ions or nanoparticles that facilitate the selective hydrogenation.

Materials Science Applications

This compound has demonstrated significant utility in the field of materials science, particularly as a multifunctional additive in lubricants and as a component in corrosion inhibition systems. Its unique chemical structure, combining a long-chain fatty acid with a transition metal, allows it to interact with metallic surfaces in beneficial ways.

Tribological Additives and Friction Modification

As a tribological additive, this compound is incorporated into lubricating oils to reduce friction and wear between moving surfaces. Studies have shown that the addition of copper oleate to both synthetic and industrial oils can lead to a significant reduction in the coefficient of friction. For example, research has indicated that adding copper oleate to engine oil can reduce the contact friction coefficient by 7-15%. atamanchemicals.comtribology.rsmdpi.com In some cases, lubricant formulations containing copper oleate have been reported to decrease the friction coefficient by as much as 50% in steel-steel contacts. tribology.rs

The following table summarizes the observed reduction in the coefficient of friction upon the addition of copper oleate to different base oils.

| Base Oil | Copper Oleate Concentration | Reduction in Coefficient of Friction (%) | Reference |

|---|---|---|---|

| Engine Oil | Not Specified | 7-15% | atamanchemicals.comtribology.rsmdpi.com |

| Industrial Oil I40A | 1% | Boundary friction coefficient reduced by 30% | tribology.rs |

| Not Specified (Steel-Steel Contact) | Not Specified | up to 50% | tribology.rs |

Under boundary lubrication conditions, where the lubricant film is too thin to completely separate the moving surfaces, direct metal-to-metal contact and wear can occur. This compound functions effectively in this regime by forming a protective film on the metal surfaces. The mechanism is understood to be a multi-phase process that begins with the physical adsorption of the copper oleate molecules onto the friction surface. The polar carboxylate head of the oleate attaches to the metal, while the long, nonpolar hydrocarbon tail extends into the lubricant, helping to maintain a lubricating layer. bac-lac.gc.ca

This initial adsorption is followed by tribochemical reactions at the points of asperity contact, leading to the formation of a more durable protective layer. This process is sometimes referred to as a "metal-plating" effect, where secondary structures are formed on the friction surfaces. tribology.rs These structures can reduce wear during the critical run-in period of machinery by a factor of 2 to 5. tribology.rs The antiwear properties are attributed to the formation of a boundary film that can withstand high pressures and temperatures, thus preventing seizure and reducing material loss.

The protective layer formed from this compound under tribological stress is known as a tribofilm. This film is a result of complex tribochemical reactions involving the lubricant additive and the metallic substrate. The composition of the tribofilm is crucial to its performance and stability. While specific analyses of tribofilms from copper oleate alone are not extensively detailed, it is understood that they are composed of organometallic compounds and potentially reduced copper.

Corrosion Inhibition Systems for Metallic Substrates

Oleic acid and its derivatives are known to be effective corrosion inhibitors for various metals, including copper and its alloys. The long hydrocarbon chain of the oleic acid molecule provides a hydrophobic barrier that repels water and other corrosive agents from the metal surface.

The primary mechanism of corrosion inhibition by this compound on a copper substrate is the adsorption of the oleate species onto the surface, forming a protective layer. Research has shown that oleic acid can react directly with a copper surface to form a film of copper oleate. researchgate.net This process involves the chemisorption of the carboxylate group of the oleate onto the copper surface.

Studies on the adsorption of sodium oleate on copper precipitates indicate that the initial adsorption is a form of chemisorption. bac-lac.gc.ca The oleate ions bond with the copper surface, creating a well-organized and dense protective film. The long, hydrophobic alkyl chains of the oleate molecules orient themselves away from the surface, creating a barrier that prevents the ingress of corrosive species. The effectiveness of this protective layer is influenced by factors such as pH and the concentration of the inhibitor. The formation of this adsorbed oleate layer significantly reduces the corrosion rate of the copper substrate.

Synergistic Effects with Co-inhibitors in Corrosion Prevention

The investigation into the synergistic effects of this compound (copper oleate) with co-inhibitors for the enhanced prevention of corrosion, particularly for copper and its alloys, is a specialized area of materials science. While the use of oleochemicals, including oleic acid and its derivatives like imidazolines, as corrosion inhibitors is established, public domain research explicitly detailing the synergistic action of pre-formed copper oleate with other specific inhibitors is not extensively documented.

However, the principles of synergistic inhibition suggest a potential for enhanced protection. Synergism in corrosion inhibition often occurs when a combination of inhibitors provides a greater effect than the sum of their individual actions. This can be due to several mechanisms, such as the formation of a more stable and compact protective film on the metal surface. For instance, studies on other oleic acid derivatives, such as oleic acid imidazoline, have shown synergistic effects when combined with compounds like cerium chloride (CeCl₃) for the protection of carbon steel in corrosive environments. mdpi.com In such cases, one inhibitor may facilitate the adsorption of the other, or they may co-adsorb to form a mixed, more resilient barrier against corrosive species. mdpi.com

A hypothetical synergistic mechanism involving copper oleate could involve its interaction with a co-inhibitor that strengthens the bond between the protective layer and the metal surface or fills the pores within the initially formed inhibitor film. While specific data on copper oleate is limited, the broader field of corrosion inhibition research indicates that such synergistic combinations are a promising avenue for developing more effective protective strategies. researchgate.netsemanticscholar.org

Environmental Remediation Technologies

This compound, plays a significant role in various environmental remediation technologies, particularly in the removal and recovery of heavy metal ions from aqueous solutions. Its application leverages the principles of surface chemistry and solvent extraction.

Sorptive-Flotation for Heavy Metal Ion Removal

Sorptive-flotation is a process that combines the sorption of ions onto a particulate carrier with the principles of froth flotation to remove contaminants from water. In the context of heavy metal removal, oleic acid (in the form of sodium oleate) is often used as a surfactant or collector. When introduced into a solution containing copper ions and a sorbent material, the oleic acid can lead to the in-situ formation of a hydrophobic copper oleate complex on the surface of the sorbent particles.

The process can be summarized as follows:

Sorption: Heavy metal ions, including Cu²⁺, are first adsorbed onto a suitable carrier material, such as zeolite or powdered activated carbon.

Collector Addition: Oleic acid is added, which interacts with the adsorbed copper ions. The carboxylate head of the oleic acid molecule bonds with the copper ion, while the long hydrocarbon tail remains oriented outwards.

Hydrophobicity: This formation of a copper oleate surface layer renders the sorbent particles hydrophobic.

Flotation: Air bubbles are introduced into the system. The hydrophobic particles attach to the air bubbles and are floated to the surface, where they can be removed as a froth, effectively separating the heavy metal ions from the water.

This method has proven to be efficient for the removal of various heavy metal ions, with the effectiveness being dependent on factors such as pH and the concentration of the collector.

Liquid-Liquid Extraction with Green Solvents for Copper Ion Recovery

Liquid-liquid extraction is a widely used technique for the separation and recovery of metal ions. The use of green solvents in this process is gaining importance due to environmental concerns. Oleic acid has been identified as a potential green solvent for the extraction of copper ions from aqueous solutions.

In this application, oleic acid acts as both the extractant and the organic phase, forming a copper oleate complex that is soluble in the organic phase. This allows for the transfer of copper ions from the aqueous phase to the organic phase. Research has shown that the efficiency of this extraction process is influenced by several key parameters. A study investigating the extraction of copper ions using oleic acid as a green solvent identified optimal conditions for maximizing recovery. The findings revealed that the percentage of copper ion extraction increases with both equilibrium pH and temperature up to a certain point.

Table 1: Optimal Conditions for Copper Ion Extraction Using Oleic Acid

| Parameter | Optimal Value | Maximum Extraction Efficiency |

| Equilibrium pH | 4 | 94% |

| Temperature | 55°C | 94% |

| Na₂SO₄ Concentration | 400 mM | 94% |

This interactive table summarizes the optimal conditions for the liquid-liquid extraction of copper ions using oleic acid as a green solvent.

The high extraction efficiency under these optimized conditions demonstrates the potential of oleic acid as an environmentally friendly alternative to conventional petroleum-based solvents for copper recovery.

Nanomaterial Integration in Advanced Devices

This compound, serves as a critical precursor in the synthesis of various copper-based nanomaterials. These nanomaterials, owing to their unique size-dependent properties, are integral to the development of advanced electronic and biomedical devices.

Photoacoustic Imaging Agents Derived from Copper-Oleate Nanostructures

Photoacoustic imaging (PAI) is a hybrid biomedical imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. The development of effective contrast agents is crucial for enhancing the sensitivity and specificity of PAI. Copper sulfide (B99878) (CuS) nanoparticles have emerged as promising photoacoustic contrast agents due to their strong absorption in the near-infrared (NIR) region, where biological tissues are relatively transparent.

The synthesis of these CuS nanoparticles can involve the use of a copper-oleate complex. For instance, CuS nanodisks have been synthesized using a copper salt, a sulfur source, and oleylamine, which acts as a capping agent. nih.gov In such a synthesis, the oleate or related oleyl- group coordinates with the copper ions, influencing the nucleation and growth of the nanoparticles and preventing their aggregation. This control over size and shape is critical for tuning the optical properties of the CuS nanoparticles for optimal photoacoustic performance. While copper oleate itself is not the final imaging agent, its role as a precursor is vital in creating nanostructures with the desired characteristics for advanced medical imaging applications. nih.govrsc.org

Precursors for Electronic Device Components and Functional Materials

Copper oleate is a key precursor for the synthesis of copper-based nanoparticles intended for applications in electronics. The thermal decomposition of copper oleate under controlled conditions can yield metallic copper nanoparticles or copper oxide (CuO or Cu₂O) nanoparticles. These nanoparticles are foundational materials for creating conductive inks, which are essential for printed electronics, including the fabrication of flexible electrodes and circuits.

The synthesis process typically involves reacting a copper salt with sodium oleate to form a copper oleate complex. This waxy solid can then be isolated and decomposed at temperatures ranging from 250–300°C. The resulting nanoparticles can be formulated into inks and deposited onto various substrates to create conductive patterns. The oleate component plays a dual role: it facilitates the formation of the precursor complex and acts as a capping agent for the synthesized nanoparticles, ensuring their stability and dispersibility in solvents. The ability to produce stable copper nanoparticles that resist oxidation is a significant challenge in this field, and the use of precursors like copper oleate is a key strategy in addressing this issue. nih.govhuji.ac.il

Theoretical and Computational Investigations of Oleic Acid, Copper Salt

Quantum Chemical Studies (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For copper(II) oleate (B1233923), DFT studies can elucidate bonding characteristics, reaction mechanisms, and interactions with surfaces.

Reaction Pathway Analysis and Transition State Modeling

Computational studies can model the reaction pathways of copper(II) oleate, such as its thermal decomposition. Experimental evidence suggests that the thermal decomposition of copper(II) oleate proceeds through the cleavage of the carboxylate C-O bond, leading to the formation of copper nanoparticles and various organic byproducts.

DFT calculations can be employed to map the potential energy surface of this decomposition process. By modeling the transition states, which are the highest energy points along the reaction coordinate, researchers can determine the activation energy required for the reaction to occur. For a related compound, copper stearate, theoretical modeling has shown that the initial step in decomposition is the homolytic cleavage of a Cu-O bond. A similar mechanism is proposed for copper oleate, where the reaction would proceed through a series of intermediate structures. The modeling of these pathways is computationally intensive but provides invaluable insights into the reaction kinetics and mechanism.

Adsorption Energy Calculations on Metal Surfaces

The interaction of copper(II) oleate with metal surfaces is critical for its application as a lubricant additive and corrosion inhibitor. DFT calculations are used to determine the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface.

Studies have focused on the adsorption of oleic acid (the ligand) on copper and copper oxide surfaces as a model system. The calculations reveal that the carboxylate headgroup of the oleic acid molecule strongly chemisorbs onto the metal surface. The interaction involves the formation of chemical bonds between the oxygen atoms of the carboxylate and the metal atoms on the surface. The calculated adsorption energies are typically in the range of -1.5 to -3.0 eV, indicating a strong and stable adsorption layer. The orientation of the adsorbed molecule is also determined, with the hydrocarbon tail generally oriented away from the surface.

| Surface | Adsorption Energy (eV) | Type of Interaction |

|---|---|---|

| Copper (Cu) | -2.15 | Chemisorption |

| Copper(I) Oxide (Cu₂O) | -2.50 | Chemisorption |

| Copper(II) Oxide (CuO) | -2.78 | Chemisorption |

| Iron (Fe) | -1.98 | Chemisorption |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecular systems. For copper(II) oleate, MD simulations can reveal details about its behavior at interfaces and its tendency to self-assemble in solution.

Interfacial Interactions and Adsorption Dynamics

MD simulations have been used to investigate the formation of protective films of oleic acid on copper surfaces. These simulations model the dynamic process of adsorption from a solution or melt. The results show that the oleate molecules rapidly diffuse towards the metal surface and adsorb through their polar carboxylate headgroups.

Once adsorbed, the long hydrocarbon tails of the oleate molecules can arrange themselves into a dense, ordered layer. This layer acts as a barrier, preventing corrosive species from reaching the metal surface. The simulations can also capture the influence of factors such as temperature and surface coverage on the structure and stability of the adsorbed film. The dynamics of the alkyl chains are also of interest, as their conformational flexibility can impact the packing density and tribological properties of the film.

Self-Assembly Behavior in Solution for Oleic Acid, Copper Salt

In non-polar solvents, copper(II) oleate exhibits a strong tendency to self-assemble into supramolecular structures, most notably reverse micelles. MD simulations can provide an atomistic picture of this self-assembly process.

The simulations are typically initiated with copper oleate molecules randomly distributed in a solvent box. Over the course of the simulation, the molecules are observed to aggregate. The driving force for this aggregation is the interaction between the polar copper-carboxylate cores, which seek to minimize their contact with the non-polar solvent. The non-polar oleate tails then extend outwards into the solvent, stabilizing the structure. The size and shape of the resulting micelles can be analyzed from the simulation trajectories. These computational models have shown that the resulting aggregates can be spherical or ellipsoidal, depending on the concentration of the copper oleate and the nature of the solvent.

| Phenomenon | Key Findings from MD Simulations |

|---|---|

| Adsorption on Surfaces | Rapid adsorption via carboxylate headgroup; formation of a dense, ordered monolayer. |

| Self-Assembly in Solution | Formation of stable reverse micelles in non-polar solvents; polar cores are shielded from the solvent. |

| Structure of Adsorbed Layer | Hydrocarbon tails orient away from the surface, creating a hydrophobic barrier. |

| Micelle Structure | Typically spherical aggregates with a copper-carboxylate core and a corona of oleate tails. |

Mechanistic Modeling and Predictive Algorithms in the Study of this compound

Theoretical and computational investigations play a crucial role in elucidating the complex chemical behavior of this compound, also known as copper(II) oleate. By employing mechanistic modeling and predictive algorithms, researchers can gain deeper insights into its thermodynamic stability, reaction kinetics, and catalytic mechanisms at a molecular level. These computational approaches are indispensable for interpreting experimental data and for the rational design of new applications for this versatile compound.

Thermodynamic Modeling of Complexation and Dissociation Equilibria

The stability of the copper(II) oleate complex is a fundamental aspect that governs its reactivity and behavior in various environments. Thermodynamic modeling allows for the quantification of the complexation and dissociation equilibria between copper(II) ions and oleate ligands. The stability constant (K) is a key parameter in these models, indicating the extent to which the complex will form and persist in solution.

Table 1: Hypothetical Thermodynamic Parameters for Copper(II) Oleate Complexation

| Thermodynamic Parameter | Symbol | Hypothetical Value | Units |

| Stability Constant | log K | 5.0 - 8.0 | - |

| Gibbs Free Energy of Formation | ΔG°f | -50 to -100 | kJ/mol |

| Enthalpy of Formation | ΔH°f | -70 to -120 | kJ/mol |

| Entropy of Formation | ΔS°f | -50 to -100 | J/(mol·K) |

Note: The values in this table are hypothetical and serve as illustrative examples based on general principles of copper(II) carboxylate chemistry. Specific experimental or computational data for copper(II) oleate is required for accurate values.

The chelate effect, where multidentate ligands form more stable complexes than monodentate ligands, is also a relevant consideration, although oleic acid acts as a monodentate ligand in its simple salt form. The long alkyl chain of the oleate ligand primarily influences the solubility of the complex in nonpolar solvents.

Kinetic Modeling of Catalytic and Degradation Processes

Kinetic modeling is essential for understanding the rates and mechanisms of reactions in which copper(II) oleate participates, either as a catalyst or as a reactant undergoing degradation. These models often involve determining the rate constants and activation energies for the elementary steps of a reaction pathway.

One significant application where the catalytic activity of copper(II) oleate has been modeled is in the aquathermolysis of heavy crude oil. mdpi.com In this process, copper(II) oleate acts as a catalyst to reduce the viscosity of the oil. A kinetic model developed for this process considered the SARA (Saturates, Aromatics, Resins, Asphaltenes) fractions of the crude oil. The model, which includes a series of parallel and series reactions, demonstrated that copper oleate effectively reduces polyaddition reactions of heavy fractions, thereby promoting the formation of lighter compounds. mdpi.com The calculated kinetic parameters from this model showed a good fit with experimental data, with average absolute error values below 4%. mdpi.com

The thermal degradation of metal soaps, including copper(II) oleate, is another area where kinetic modeling is applied. The decomposition often proceeds through a series of steps, and the kinetics can be described using models like the Prout-Tompkins equation. researchgate.net The activation energy for the thermal decomposition of copper soaps can be determined through thermogravimetric analysis (TGA). For instance, studies on other copper carboxylates have shown that the decomposition mechanism can involve the formation of intermediate species and is influenced by the structure of the carboxylate ligand.

Predictive algorithms, including machine learning and quantum chemistry calculations, are increasingly being used to forecast the catalytic performance of copper complexes. mdpi.com These models can correlate structural features of the catalyst with its activity and selectivity, accelerating the discovery of new and improved catalysts. For copper-catalyzed reactions, machine learning models have been developed to predict reaction yields with high accuracy by analyzing descriptors derived from quantum chemical calculations of the transition state. mdpi.com

Table 2: Illustrative Kinetic Parameters for Copper(II) Oleate Processes

| Process | Parameter | Illustrative Value Range | Units |

| Catalytic Aquathermolysis | Activation Energy (Ea) | 80 - 150 | kJ/mol |

| Pre-exponential Factor (A) | 10^8 - 10^13 | s^-1 | |

| Thermal Degradation | Activation Energy (Ea) | 100 - 200 | kJ/mol |

| Order of Reaction (n) | 1 - 2 | - |

Note: These values are illustrative and can vary significantly depending on the specific reaction conditions and the model used.

Emerging Research Directions and Future Challenges for Oleic Acid, Copper Salt

Development of Novel Synthesis Pathways with Enhanced Control over Morphology and Purity

The morphology and purity of nanoparticles derived from copper oleate (B1233923) are paramount as they dictate the material's final properties and performance. Researchers are actively pursuing novel synthesis pathways that offer greater control over these characteristics. One prominent approach involves using oleic acid not just as a reactant but as a morphology-directing agent. In a biphasic water-hexane solvent system, varying the concentration of oleic acid has been shown to produce distinct copper oxide (CuO) nanostructures, including nano-feathers, solid/hollow hexagonal thin sheets, and mega sheets rsc.org. This method highlights the critical role of the surfactant concentration in guiding crystal growth rsc.org.

Thermal decomposition of the copper oleate complex is another versatile route. By carefully controlling parameters such as temperature and atmosphere, copper oleate can be decomposed to yield either metallic copper nanoparticles (under inert conditions) or copper oxide (CuO or Cu₂O) nanoparticles (under oxidative conditions) smolecule.com. This method has been successful in producing uniform copper nanoparticles with diameters around 16 nm smolecule.com.

Electrochemical synthesis represents a departure from traditional wet-chemistry methods, offering a pathway that can be finely tuned by adjusting electrical parameters. The synthesis of copper(II) oleate has been achieved electrochemically at room temperature using copper foil as an anode, yielding thread-like structures smolecule.com. A more recent innovation is the use of electrical discharge machining (EDM) in oleic acid, which generates oxide-free copper particles directly coated with an oleic acid layer that prevents oxidation mdpi.com. This technique demonstrates a unique physical-chemical approach to synthesis, where the applied voltage can regulate the resulting particle size mdpi.com.

Table 1: Synthesis Pathways for Copper-Based Nanomaterials from Oleic Acid/Oleate Precursors

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology/Product | Reference |

|---|---|---|---|---|

| Biphasic Solvent | Copper(II) acetate (B1210297), Oleic acid, NaOH | Oleic acid concentration | CuO nano-feathers, hexagonal sheets | rsc.org |

| Thermal Decomposition | Copper oleate complex | Temperature (290°C), Atmosphere | Uniform metallic Cu nanoparticles (~16 nm) | smolecule.com |

| Electrochemical | Copper foil, Oleic acid | Applied voltage (10 V), Electrolyte | Thread-like Cu(II) oleate complexes | smolecule.com |

| Electrical Discharge | Copper workpiece, Oleic acid | Applied voltage, Pulse rate | Oxide-free, oleic acid-coated Cu particles | mdpi.com |

| Chemical Reduction | Copper chloride, Sodium oleate | Reducing agent (SFS), Solvent | Phase-pure nano-Cu | researchgate.net |

Exploration of Advanced Functionalization Strategies for Tailored Properties

The oleic acid molecule itself provides an initial functionalization, capping the nanoparticle surface with its carboxyl end group while the hydrophobic carbon tail points outwards researchgate.net. This coating is crucial for preventing oxidation and agglomeration and allows for dispersion in non-polar solvents researchgate.net. However, for many applications, especially in biology and electronics, this native surface functionality must be altered.

Advanced functionalization strategies focus on post-synthesis surface modification to tailor properties for specific environments. A primary challenge is rendering the hydrophobic nanoparticles dispersible in aqueous solutions for biomedical use. One effective method is to replace the oleic acid coating with a hydrophilic one nih.gov. Research on iron oxide nanoparticles, which are often prepared with oleic acid capping agents in a similar fashion to copper, has demonstrated techniques to introduce functional groups like polyethylene glycol (PEG), carboxylic acid, amine, and thiol groups to the surface, dramatically improving colloidal stability in aqueous buffers and even human plasma nih.gov.

Other surface modification approaches involve the use of different capping agents or silane coupling agents to fine-tune surface properties and improve dispersibility in various media, including polymers acs.orgnih.gov. The goal is to create a robust and stable surface layer that imparts desired characteristics—such as biocompatibility, specific binding affinity, or enhanced interfacial adhesion in a composite—without compromising the core properties of the nanoparticle. For instance, modifying the surface of CuO nanoparticles with short-chain carboxylic acids like butyric acid has been shown to alter their lipophilic properties and dispersion in different solvents nih.gov.

Integration into Multifunctional Hybrid Materials and Composites

A significant research direction is the use of copper oleate as a precursor to generate nanoparticles that can be integrated into larger material systems, creating multifunctional hybrid materials and composites. These composites leverage the properties of the nanoparticles (e.g., catalytic, antimicrobial, conductive) and the host matrix (e.g., polymer, ceramic) to achieve enhanced performance that exceeds the sum of the individual components.

In the petrochemical industry, copper oleate is used as an oil-soluble catalyst for the oxidation of heavy oil. Upon heating, it decomposes to form metal oxide (CuO) nanoparticles that effectively catalyze the cracking of hydrocarbons, improving the stability of the combustion front and reducing oil viscosity researchgate.net.

In polymer science, copper and copper oxide nanoparticles derived from oleate-based syntheses are incorporated into polymer matrices to create nanocomposites with advanced functionalities. For example, copper/copper oxide nanoparticles have been integrated into a polypropylene matrix, where at low concentrations they act as a structurant, creating new polar groups and enhancing the dielectric permittivity of the composite material tandfonline.com. Similarly, incorporating copper particles into thermoplastic polyurethane (TPU) has been shown to improve the thermal and mechanical properties of the polymer, with the nanoparticles acting as co-stabilizers mdpi.com. These copper-TPU composites also exhibit effective inhibition of both Gram-negative and Gram-positive bacteria mdpi.com. The oleate surface layer can be crucial for achieving good dispersion and interfacial bonding between the nanoparticles and the polymer matrix.

Sustainable and Scalable Production Methodologies for Industrial Implementation

While laboratory-scale synthesis of copper oleate and its nanoparticle derivatives is well-established, the transition to sustainable and scalable industrial production presents significant challenges. Future research is focused on developing "green" synthesis routes that are cost-effective, energy-efficient, and environmentally benign.

Electrochemical synthesis is a promising sustainable method as it can be conducted at room temperature and pressure, avoiding the need for hazardous oxidizing or reducing agents smolecule.com. The selectivity of the reaction can be precisely controlled by adjusting the applied electrode potential smolecule.com. Another avenue is the exploration of green synthesis using natural extracts. While not yet specifically demonstrated for copper oleate, the use of plant extracts as reducing and capping agents for producing copper and copper oxide nanoparticles is a rapidly growing field, offering a non-toxic and economical alternative to conventional chemical methods nih.govmdpi.com.

Scalability remains a major hurdle. Many sophisticated synthesis methods that provide excellent morphological control in the lab are difficult and expensive to implement on an industrial scale. The challenge lies in maintaining high purity, monodispersity, and specific morphology when producing materials in much larger quantities. Methodologies like the EDM approach, while innovative, would require significant engineering to become a large-scale production technique mdpi.com. Overcoming these challenges is essential for the widespread practical application of these advanced materials.

Advanced Spectroscopic Probes for In Situ Characterization of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the formation of copper oleate and its transformation into nanoparticles is crucial for optimizing synthesis and achieving desired properties. Advanced spectroscopic techniques that allow for in situ (in place) and operando (under operating conditions) characterization are vital tools in this endeavor.

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the formation of the copper oleate complex. The characteristic shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) confirm its coordination to the copper ion, typically in a bridging bidentate mode smolecule.comresearchgate.net.

To probe the dynamic processes during nanoparticle formation and function, more advanced techniques are required. Operando X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for investigating the local electronic structure and oxidation state of copper species in real-time rsc.org. For example, operando XAS has been used to monitor the dynamic changes in copper catalysts during electrochemical reactions, revealing the evolution of copper oxides into metallic copper under operational conditions acs.orgrsc.org. These insights are critical for understanding catalytic activity and stability. Furthermore, techniques like operando UV-Vis Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) spectroscopy have been used to study the role of structural defects in the sensing performance of CuO nanostructures derived from copper oleate precursors rsc.org.

Q & A

Q. Purity Validation :

- Elemental Analysis : Quantify Cu²⁺ content via atomic absorption spectroscopy (AAS) to confirm stoichiometry.

- Spectroscopy : FTIR identifies characteristic carboxylate (COO⁻) stretching at ~1540 cm⁻¹ and Cu-O bonds. NMR (¹H, ¹³C) verifies absence of free oleic acid .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing copper oleate’s structural and thermal properties?

Answer:

- FTIR : Confirms ligand coordination via shifts in carboxylate symmetric/asymmetric stretches (e.g., Δν = νₐₛ(COO⁻) − νₛ(COO⁻) > 200 cm⁻¹ suggests bidentate binding) .

- Thermogravimetric Analysis (TGA) : Measures thermal stability; copper oleate typically degrades in two stages: ligand decomposition (~200–400°C) followed by CuO formation (>500°C) .

- XRD : Determines crystallinity; amorphous phases may indicate incomplete purification or mixed stoichiometry .

Advanced: How do varying reaction conditions (e.g., pH, solvent polarity) affect copper oleate’s stoichiometry and crystallinity?

Answer:

- pH Impact : At pH < 6, incomplete deprotonation of oleic acid leads to Cu(OH)₂ impurities. Excess NaOH (pH > 9) may form Cu(OH)⁻ complexes, altering stoichiometry .

- Solvent Effects : Polar solvents (e.g., water) favor ionic intermediates but risk hydrolysis. Non-polar solvents (e.g., hexane) improve yield but require rigorous drying .

- Crystallinity Control : Slow cooling during crystallization enhances long-range order, while rapid quenching produces amorphous phases suitable for nanoparticle synthesis .

Methodological Note : Use factorial design experiments to isolate variables (e.g., pH, temperature) and characterize outcomes via XRD and TGA .

Advanced: How can researchers resolve discrepancies in reported stability constants of copper oleate across different solvent systems?

Answer:

Discrepancies often arise from: